
1,2-Diphenyl-1,2-diphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-1,2-diphospholane is an organophosphorus compound with the molecular formula C15H16P2. It is characterized by a five-membered ring structure containing two phosphorus atoms and two phenyl groups attached to the phosphorus atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1,2-diphospholane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with a suitable halogenated precursor under controlled conditions. For example, the reaction of diphenylphosphine with 1,2-dibromoethane in the presence of a base such as potassium tert-butoxide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The choice of reagents, reaction conditions, and purification techniques are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-1,2-diphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo substitution reactions where one or both phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve halogenated reagents and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Applications De Recherche Scientifique
1,2-Diphenyl-1,2-diphospholane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-diphenyl-1,2-diphospholane involves its interaction with molecular targets through its phosphorus atoms. These interactions can lead to the formation of coordination complexes with metals, which are important in catalysis and other chemical processes. The pathways involved include coordination to metal centers and participation in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-2-propanone: This compound has a similar structure but contains a carbonyl group instead of phosphorus atoms.
1,1-Diphosphines: These compounds have two phosphorus atoms linked by a single methylene group and are used as ligands in catalysis.
Uniqueness
1,2-Diphenyl-1,2-diphospholane is unique due to its five-membered ring structure with two phosphorus atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable coordination complexes and participate in various chemical reactions makes it valuable in research and industrial applications .
Propriétés
Numéro CAS |
6050-22-2 |
|---|---|
Formule moléculaire |
C15H16P2 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
1,2-diphenyldiphospholane |
InChI |
InChI=1S/C15H16P2/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clé InChI |
BQABUUWGUMTPDB-UHFFFAOYSA-N |
SMILES canonique |
C1CP(P(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
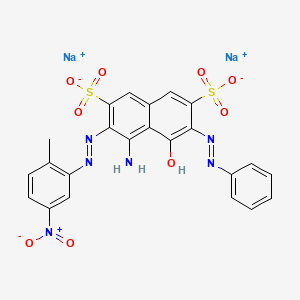



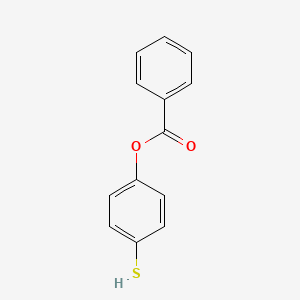
![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)
![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)
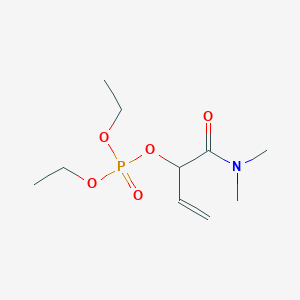
![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
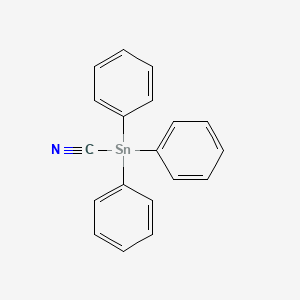
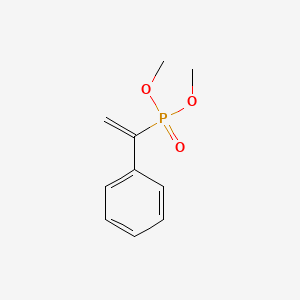
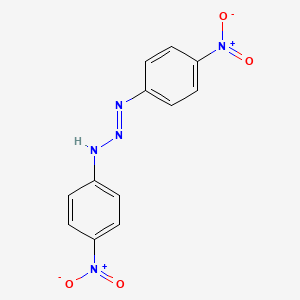
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
